3-[Bis(2-methylpropyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-methylpropyl)amino]propanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two 2-methylpropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methylpropyl)amino]propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. For example, the reaction of 3-chloropropanenitrile with bis(2-methylpropyl)amine in the presence of a suitable base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include potassium cyanide (KCN) and appropriate solvents such as ethanol .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-methylpropyl)amino]propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The nitrile group can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid or dilute alkali followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents such as methylmagnesium bromide (CH3MgBr) in dry ether.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
3-[Bis(2-methylpropyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(2-methylpropyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations. The molecular pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
3-[Bis(2-methylpropyl)amino]-2-(propan-2-ylamino)propanenitrile: Contains additional propan-2-ylamino group.
3-[Bis(2-methylpropyl)amino]butanenitrile: Contains a butanenitrile backbone instead of propanenitrile.
Uniqueness
3-[Bis(2-methylpropyl)amino]propanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of two 2-methylpropyl groups attached to the nitrogen atom enhances its steric hindrance and influences its interactions with other molecules .
Properties
CAS No. |
112359-49-6 |
---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-[bis(2-methylpropyl)amino]propanenitrile |
InChI |
InChI=1S/C11H22N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5,7-9H2,1-4H3 |
InChI Key |
LYDOETHAQZXPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCC#N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.